molecular formula C18H22N8O2S B610830 SHR0302 CAS No. 1445987-21-2

SHR0302

Cat. No.: B610830
CAS No.: 1445987-21-2
M. Wt: 414.5 g/mol
InChI Key: DNBCBAXDWNDRNO-FOSCPWQOSA-N
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Chemical Reactions Analysis

Ivarmacitinib undergoes various types of chemical reactions, including:

Scientific Research Applications

Ivarmacitinib has a wide range of scientific research applications:

Mechanism of Action

Ivarmacitinib exerts its effects by selectively inhibiting JAK1, a key enzyme in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for the transduction of signals from cell membrane receptors to the nucleus, leading to the transcription of various cytokines and growth factors. By inhibiting JAK1, ivarmacitinib helps prevent the immune dysregulation responsible for autoimmune inflammatory diseases .

Comparison with Similar Compounds

Biological Activity

SHR0302 is a selective Janus kinase (JAK) 1 inhibitor that has garnered attention for its potential therapeutic applications in various autoimmune diseases, particularly rheumatoid arthritis (RA) and acute graft-versus-host disease (aGVHD). This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of JAK1, a key mediator in the signaling pathways of various cytokines involved in immune responses. The compound has been shown to:

  • Inhibit T Cell Activation : this compound reduces the activation of T cells, which is crucial in conditions like aGVHD where T cell proliferation can lead to tissue damage. It modulates the differentiation of helper T (Th) cells by decreasing Th1 cells while increasing regulatory T (Treg) cells .
  • Reduce Cytokine Production : The compound diminishes the secretion of pro-inflammatory cytokines such as interleukin (IL)-6, interferon γ (IFN-γ), and tumor necrosis factor α (TNF-α), disrupting inflammatory signaling pathways .
  • Block Chemokine Receptor Expression : this compound lowers the expression of chemokine receptor CXCR3 on donor T cells, thereby inhibiting their migration and activation in target tissues .

Rheumatoid Arthritis

In recent phase 3 clinical trials, this compound demonstrated significant efficacy in patients with moderate to severe RA who had inadequate responses to conventional therapies. Key findings include:

  • ACR20 Response Rates : At week 24, patients receiving 4 mg and 8 mg doses of this compound exhibited ACR20 response rates of 70.4% and 75.1%, respectively, compared to 40.4% in the placebo group (p < 0.0001) .
  • Disease Activity Score Improvements : Significant reductions were observed in Disease Activity Score-28 for Rheumatoid Arthritis with CRP (DAS28-CRP), Health Assessment Questionnaire-Disability Index (HAQ-DI), and quality of life measures such as the SF-36 .

Acute Graft-Versus-Host Disease

In aGVHD models, this compound not only prevented but also reversed symptoms associated with the condition:

  • Survival Rates : In mouse models, 40% of mice treated with this compound showed no symptoms of aGVHD after 30 days post bone marrow transplantation, compared to 0% in control groups .
  • Cytokine Suppression : The treatment significantly reduced levels of inflammatory cytokines and improved overall survival rates and progression-free survival for affected mice .

Data Tables

The following tables summarize key findings from clinical trials involving this compound:

StudyConditionDoseACR20 Response Rate (%)DAS28-CRP ImprovementCompletion Rate (%)
Phase 3RA4 mg70.4Significant92.6
Phase 3RA8 mg75.1Significant87.6
Phase IIRA2 mg56.5NotableN/A
Phase IIRA4 mg67.5NotableN/A
Phase IIRA8 mg77.8NotableN/A

Case Studies

A notable case study involved a cohort of patients with steroid-naive chronic graft-versus-host disease (cGVHD) treated with this compound:

  • Efficacy : Patients exhibited encouraging responses with manageable toxicity levels, indicating potential for broader application in cGVHD management .

Properties

IUPAC Name

(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBCBAXDWNDRNO-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445987-21-2
Record name Ivarmacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445987212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IVARMACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6K4B9Z5TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

SHR0302
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